1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide
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Overview
Description
1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.349 g/mol This compound features a pyridine ring substituted with a benzyl group, an oxo group, and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through amidation reactions using phenylamine and suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-oxo-N-phenylpyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.
1-benzyl-2-oxo-N-phenylpyridine-5-carboxamide: Similar structure with a different position of the carboxamide group.
1-benzyl-2-oxo-N-phenylpyridine-6-carboxamide: Similar structure with a different position of the carboxamide group.
Uniqueness
1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(19(17)23)14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGOIOYXCQCGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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